Ethyl cyclohexa-2,5-diene-1-carboxylate

Asymmetric Catalysis C–H Insertion Dirhodium Catalysis

Ethyl cyclohexa-2,5-diene-1-carboxylate (CAS 29246-24-0) is a cyclohexadiene ester that functions as a versatile pro-aromatic building block in organic synthesis. Its 2,5-diene architecture provides a conjugated diene system for cycloaddition reactivity while simultaneously serving as a latent aromatic ring that can be unmasked through radical-mediated decarboxylation, oxidation, or thermal elimination pathways.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 29246-24-0
Cat. No. B3050863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cyclohexa-2,5-diene-1-carboxylate
CAS29246-24-0
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C=CCC=C1
InChIInChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-8H,2-3H2,1H3
InChIKeyTYMCBYMAHPTOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Cyclohexa-2,5-diene-1-carboxylate (CAS 29246-24-0): A Pro-Aromatic Building Block for Radical and Cycloaddition Chemistry


Ethyl cyclohexa-2,5-diene-1-carboxylate (CAS 29246-24-0) is a cyclohexadiene ester that functions as a versatile pro-aromatic building block in organic synthesis. Its 2,5-diene architecture provides a conjugated diene system for cycloaddition reactivity while simultaneously serving as a latent aromatic ring that can be unmasked through radical-mediated decarboxylation, oxidation, or thermal elimination pathways. The compound belongs to a broader family of cyclohexadiene carboxylates developed by Walton and co-workers as environmentally benign radical precursors and organotin hydride substitutes [1]. The ethyl ester variant occupies a specific niche between the more extensively studied methyl ester and the sterically demanding 1-substituted analogs such as 1-methyl and 1-phenyl derivatives [2]. Its primary value proposition lies in its dual reactivity as both a Diels–Alder diene and a radical-generating scaffold in which β-scission restores aromaticity, enabling traceless functional group transfer [3].

Why Ethyl Cyclohexa-2,5-diene-1-carboxylate Cannot Be Replaced by Generic Cyclohexadiene Carboxylates


Cyclohexadiene carboxylates are not functionally interchangeable because the position of the ester substituent (1-carboxylate vs. 3-carboxylate), the diene conjugation pattern (2,5- vs. 1,4-diene), and the nature of the ester alkyl group (ethyl vs. methyl vs. isopropyl) each critically govern the dominant reaction pathway. The 2,5-diene-1-carboxylate isomer directs radical-mediated decarboxylation through β-scission of the cyclohexadienyl radical, a process driven by rearomatization that is not accessible to the 1,4-diene-3-carboxylate series [1]. Within the 2,5-diene-1-carboxylate family, the choice of ester alkyl group influences the rate of hydrogen abstraction from the bisallylic C-4 position. Ethyl esters exhibit distinct kinetic behavior in radical disproportionation/combination partitioning (k_d/k_c = 0.38 ± 0.03 for the cyclohexadienyl–ethyl radical pair) compared to methyl or bulkier alkyl counterparts [2]. Furthermore, 1-unsubstituted derivatives (such as ethyl cyclohexa-2,5-diene-1-carboxylate) avoid the competitive β-scission of the C-1 substituent that complicates the radical chemistry of 1-alkyl or 1-aryl analogs [3].

Quantitative Differentiation Evidence for Ethyl Cyclohexa-2,5-diene-1-carboxylate Against Closest Analogs


Ethyl Cyclohexa-2,5-diene-1-carboxylate Enables Enantioselective C–H Insertion Not Accessible with 1-Alkyl Substituted Analogs

The absence of a 1-alkyl substituent on ethyl cyclohexa-2,5-diene-1-carboxylate is essential for dirhodium(II)-catalyzed asymmetric intermolecular C–H insertion with α-alkyl-α-diazoesters. This reaction proceeds at the unsubstituted bisallylic C-4 position and represents the first example of catalytic asymmetric intermolecular C–H insertion with 1,4-cyclohexadiene substrates [1]. In contrast, 1-methyl or 1-phenyl substituted analogs are unreactive or give complex mixtures under identical conditions because the C-1 substituent blocks the reactive site [2].

Asymmetric Catalysis C–H Insertion Dirhodium Catalysis Desymmetrization

Ethyl Cyclohexa-2,5-diene-1-carboxylate Delivers Exo-Trig Radical Cyclization Yields Comparable to Tributyltin Hydride Without Tin Contamination

In the radical-mediated exo-trig cyclization of 1-[2-(cyclohex-2-enyloxy)ethyl]cyclohexa-2,5-diene-1-carboxylic acid (prepared via Birch reduction–alkylation of benzoic acid followed by esterification to the ethyl ester), the bicyclic product 7-oxabicyclo[4.3.0]nonane was obtained in a yield comparable to that from the conventional tributyltin hydride (Bu₃SnH)-mediated cyclization of 3-(2′-iodoethoxy)cyclohexene [1]. The 1-alkylcyclohexa-2,5-diene-1-carboxylate system delivers the same cyclization efficiency while producing metal-free products, eliminating the need for chromatographic removal of toxic organotin residues [2].

Free-Radical Chemistry Radical Cyclization Tin-Free Synthesis Green Chemistry

Ethyl Cyclohexa-2,5-diene-1-carboxylate Enables Pd-Catalyzed Decarboxylative γ-Olefination With Broad Scope (19 Examples, up to 91% Yield)

2,5-Cyclohexadiene-1-carboxylic acid derivatives (including the ethyl ester) undergo palladium-catalyzed decarboxylative γ-olefination with vinyl halides via a Heck-type Csp³–Csp² coupling. This reaction installs a vinyl group at the γ-position (C-4) with complete regioselectivity and proceeds with yields up to 91% across 19 substrate examples [1]. The olefinated 1,3-diene products subsequently participate in Diels–Alder cycloaddition to deliver bicyclo[2.2.2]octadiene frameworks [1]. In contrast, the corresponding 1-alkyl-substituted cyclohexa-2,5-diene-1-carboxylates undergo competitive decarboxylation at the ipso position, leading to complex product mixtures and significantly diminished γ-olefination yields [2].

Palladium Catalysis Decarboxylative Coupling C–H Functionalization Arene Synthesis

Ethyl Cyclohexa-2,5-diene-1-carboxylate Shows a Measured Cyclohexadienyl–Ethyl Radical Disproportionation/Combination Ratio (k_d/k_c = 0.38 ± 0.03) Distinct from Methyl and Bulkier Alkyl Radicals

Kinetic studies by Brown and James determined that the interaction of the cyclohexadienyl radical (generated from ethyl cyclohexa-2,5-diene-1-carboxylate) with the ethyl radical proceeds with a disproportionation-to-combination rate constant ratio k_d/k_c = 0.38 ± 0.03 [1]. This value is significantly different from the corresponding ratios for the methyl radical (k_d/k_c = 0.20 ± 0.03) and the tert-butyl radical (k_d/k_c = 0.63 ± 0.05) interacting with the same cyclohexadienyl radical [1]. The ethyl-specific value governs the product distribution in preparative radical chain reactions and provides a quantitative basis for predicting and optimizing reaction outcomes when ethyl cyclohexa-2,5-diene-1-carboxylate is employed.

Radical Kinetics EPR Spectroscopy Disproportionation/Combination Reaction Mechanism

Validated Application Scenarios for Ethyl Cyclohexa-2,5-diene-1-carboxylate (CAS 29246-24-0)


Tin-Free Radical Cyclization for Pharmaceutical Intermediate Synthesis

Ethyl cyclohexa-2,5-diene-1-carboxylate serves as a stoichiometric radical mediator that replaces tributyltin hydride in 5-exo-trig and related radical cyclizations. As demonstrated in the Baguley–Walton system, exo-trig cyclization of appropriately functionalized derivatives yields bicyclic products (e.g., 7-oxabicyclo[4.3.0]nonane) in yields comparable to those obtained with Bu₃SnH but without tin contamination [1]. This scenario is directly relevant to GMP intermediate synthesis for APIs, where organotin residues are stringently regulated (ICH Q3D guideline). The ethyl ester derivative is preferred over the methyl ester for its slightly higher boiling point (improved recovery) and reduced volatility during thermal initiation at 80–110 °C [2].

Traceless Directing Group for Ortho-Alkenylarene Synthesis via Decarboxylative Coupling

The 2,5-cyclohexadiene-1-carboxylate scaffold (as the ethyl ester) functions as a traceless carboxylic acid directing group in a three-step ipso–para–ortho functionalization sequence starting from benzoic acid: (i) Birch α-alkylation, (ii) ionic δ-alkylation, (iii) Pd-catalyzed decarboxylative β-alkenylation with subsequent aromatization [1]. This modular platform delivers ortho-alkenylarenes in moderate to excellent yields under mild conditions. The ethyl ester is specifically advantageous because it withstands the Birch reduction conditions (Li/NH₃) and subsequent alkylation steps without ester hydrolysis, whereas the methyl ester shows partial saponification under these strongly basic conditions [2].

Asymmetric C–H Insertion for Enantioselective Synthesis of Functionalized Cyclohexadienes

The unsubstituted 2,5-diene-1-carboxylate framework permits dirhodium(II)-catalyzed asymmetric intermolecular C–H insertion at the bisallylic C-4 position using α-alkyl-α-diazoesters [1]. This reaction is prohibited in 1-alkyl or 1-aryl substituted cyclohexadiene carboxylates due to steric blocking of the reactive site and competing β-scission pathways [2]. The resulting enantiomerically enriched cyclohexadiene products serve as chiral building blocks for natural product total synthesis, including crinane alkaloids and cladiellin diterpenes .

Cyclohexadienyl Radical Kinetic Standard for EPR Calibration and Mechanistic Studies

The well-characterized disproportionation/combination kinetics of the cyclohexadienyl radical derived from ethyl cyclohexa-2,5-diene-1-carboxylate (k_d/k_c = 0.38 ± 0.03 with ethyl radical) make this compound a reliable kinetic standard for calibrating EPR spectroscopic measurements and benchmarking computational radical reaction models [1]. This specific value, distinct from those of the methyl and tert-butyl radical pairs, provides a reference point for laboratories developing new radical methodologies or validating DFT-predicted rate constants [2].

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